N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide
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Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H17NO4S and its molecular weight is 319.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-4-METHYLTHIOPHENE-2-CARBOXAMIDE, has been found to have significant activity against various cancer cell lines . It has been shown to inhibit VEGFR1, a receptor tyrosine kinase that plays a crucial role in angiogenesis .
Mode of Action
The compound interacts with its target, VEGFR1, leading to the inhibition of the receptor’s activity . This interaction disrupts the signaling pathways associated with VEGFR1, resulting in changes in cellular processes such as cell proliferation and migration .
Biochemical Pathways
The compound’s interaction with VEGFR1 affects the VEGF signaling pathway, which is involved in angiogenesis . By inhibiting VEGFR1, the compound disrupts this pathway, leading to reduced angiogenesis. This can result in decreased tumor growth, as angiogenesis is a critical process for tumor development and progression .
Pharmacokinetics
The compound’s drug-likeness and ADME properties would need to be evaluated through further studies .
Result of Action
The compound has been shown to have potent growth inhibition properties against various cancer cell lines . It can induce apoptosis and cause cell cycle arrest at the S phase in certain cancer cells . These effects can lead to a reduction in tumor growth .
Biochemical Analysis
Biochemical Properties
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their functions and activities . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .
Cellular Effects
The compound exerts notable effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects are particularly pronounced in the context of cancer cells, where it has been observed to induce apoptosis and cause cell cycle arrests .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues in a manner that involves various transporters or binding proteins . It can influence its localization or accumulation within these cells and tissues .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-6-15(22-8-10)16(19)17-5-4-12(18)11-2-3-13-14(7-11)21-9-20-13/h2-3,6-8,12,18H,4-5,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHIILZFABYCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.